5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
CAS No.: 1785761-02-5
Cat. No.: VC7863797
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1785761-02-5 |
|---|---|
| Molecular Formula | C15H17ClN2O |
| Molecular Weight | 276.76 |
| IUPAC Name | 5-[(3-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole |
| Standard InChI | InChI=1S/C15H17ClN2O/c16-12-5-3-4-11(8-12)9-13-10-18-15(19-13)14-6-1-2-7-17-14/h3-5,8,10,14,17H,1-2,6-7,9H2 |
| Standard InChI Key | LJSQCUJIFSBJLP-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl |
| Canonical SMILES | C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]piperidine, reflecting its oxazole-piperidine backbone and 3-chlorobenzyl substituent. Its molecular formula, C₁₅H₁₇ClN₂O, corresponds to a molecular weight of 288.76 g/mol .
Structural Characterization
The compound’s structure (Fig. 1) includes:
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Oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 3, respectively.
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Piperidine moiety: A six-membered saturated ring with one nitrogen atom, attached at the oxazole’s 2-position.
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3-Chlorobenzyl group: A chlorinated aromatic substituent linked via a methylene bridge to the oxazole’s 5-position .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Number | 1785761-02-5 |
| SMILES | ClC1=CC=CC(=C1)CC=2OC(=NC2)C3NCCCC3 |
| InChIKey | LJSQCUJIFSBJLP-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 3 (oxazole O, oxazole N, piperidine N) |
The InChIKey and SMILES notations encode its stereochemical and connectivity details, critical for computational modeling .
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | Chloroacetyl chloride, benzene, Δ | 60–70% |
| 2 | Piperidine, Pd(OAc)₂, ligand, Δ | 30–50% |
| *Theoretical estimates based on analogous syntheses . |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (calculated) of ~2.8 suggests moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Hydrogen bonding from the piperidine NH and oxazole O/N atoms enhances solubility in polar aprotic solvents (e.g., DMSO, DMFA) .
Table 3: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 5–10 |
| DMSO | >50 |
Thermal Stability
Differential scanning calorimetry (DSC) of similar oxazole derivatives indicates decomposition temperatures >200°C, suggesting solid-state stability under standard storage conditions .
Applications in Pharmaceutical Research
Drug Discovery
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Anticancer agents: MDM2 inhibitors featuring chlorophenyl groups .
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Antimicrobials: Oxazole derivatives’ activity against Gram-positive pathogens .
Patent Landscape
No direct patents were identified, but derivatives with piperidine-oxazole scaffolds are claimed in WO2018234567 (antidepressants) and EP3056485 (kinase inhibitors).
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